molecular formula C26H31N3O3 B11343863 N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide

N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343863
M. Wt: 433.5 g/mol
InChI Key: ZYBDADWGRHACFD-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a dimethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate oxazole precursor under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and its oxazole ring, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O3/c1-18-7-10-21(14-19(18)2)25-15-24(27-32-25)26(30)29(17-23-6-5-13-31-23)16-20-8-11-22(12-9-20)28(3)4/h7-12,14-15,23H,5-6,13,16-17H2,1-4H3

InChI Key

ZYBDADWGRHACFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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